

A Comparative Guide to the Gas-Phase Reactivity of Praseodymium Oxides

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Compound of Interest		
Compound Name:	Oxopraseodymium(1+)	
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This guide provides a comparative analysis of available data on the reactivity of oxopraseodymium species, with a focus on gas-phase studies. While direct inter-laboratory comparison data for **Oxopraseodymium(1+)** (PrO+) reactivity is not readily available in the current scientific literature, this document synthesizes findings from computational and experimental studies to offer insights into the behavior of praseodymium in higher oxidation states.

Comparative Data of Lanthanide Dioxide Nitrate Anions

The following table summarizes computational data for the ground state structures of $[LnO_2(NO_3)_2]^-$ ions (Ln = Ce, Pr, Nd), providing a comparative look at their structural properties. This data is derived from ab initio computations and offers insights into the stability of different lanthanide oxidation states.[1]



Lanthanide (Ln)	Metal Oxidation State	Key Bond Lengths (Å)	Point Group Symmetry
Се	+4	Ce=O: 1.845, Ce-O•: 2.206	C1
Pr	+5	Pr≡O: 1.779	D₂h
Nd	+3	Nd-O: N/A (peroxide)	C ₂ v

Note: The data presented here is based on computational modeling from a single study and does not represent a formal inter-laboratory comparison.

Experimental and Computational Protocols

The reactivity and stability of praseodymium oxide species have been investigated through a combination of gas-phase experiments and quantum chemical calculations.

Gas-Phase Ion Chemistry Experiments:

- Instrumentation: Experiments are typically conducted in a quadrupole ion trap (QIT) mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
- Ion Generation: Trivalent lanthanide tetranitrate anions, [Ln(NO₃)₄]⁻, are generated by ESI.
 These precursor ions are then subjected to collision-induced dissociation (CID) to produce oxide nitrate complexes.
- Reactivity Studies: The reactivity of the generated ions, such as [PrO₂(NO₃)₂]⁻, is examined by introducing reagent molecules, like water, into the ion trap and observing the reaction products.[1] The unreactive nature of [PrO₂(NO₃)₂]⁻ towards water demonstrates the chemical stability of Pr(V) in this complex.[1]

Computational Methods:

Quantum Chemistry: Ab initio computations, such as Møller–Plesset perturbation theory
(MP2) and coupled cluster with single, double, and perturbative triple excitations (CCSD(T)),
are employed to determine the electronic structure, geometry, and stability of the
praseodymium oxide complexes.[1]

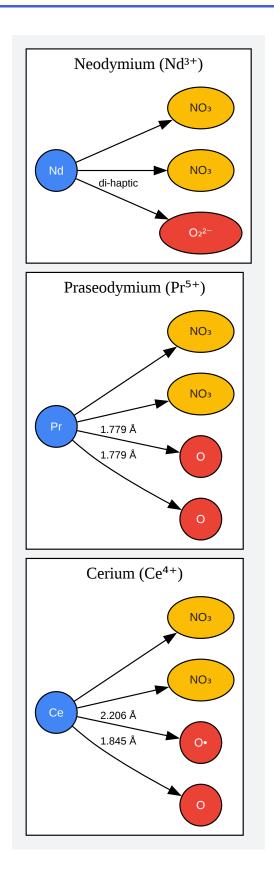


- Software and Basis Sets: Calculations are often performed using software packages like
 Gaussian with basis sets such as SARC-TZVPP for the lanthanide atoms and standard basis
 sets for other elements.
- Analysis: Natural Bond Orbital (NBO) analysis is used to understand the bonding within the molecules, such as the nature of the Pr≡O triple bond.

Visualizing Lanthanide Oxide Nitrate Complexes

The following diagram illustrates the computed ground state structures of [LnO₂(NO₃)₂]⁻ for Cerium, Praseodymium, and Neodymium, highlighting the differences in their coordination and the oxidation state of the central metal ion.





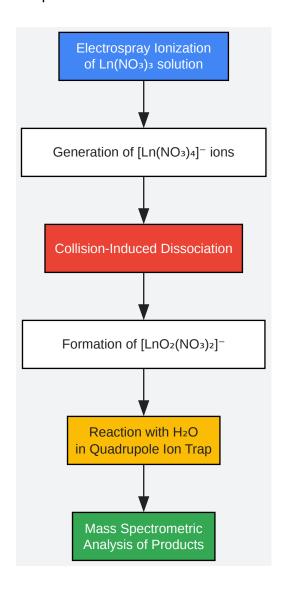
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Computed ground state structures of $[LnO_2(NO_3)_2]^-$.



Experimental Workflow for Gas-Phase Reactivity Studies

The logical flow of a typical gas-phase ion chemistry experiment to probe the reactivity of lanthanide oxide complexes is depicted below.



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Workflow for gas-phase lanthanide oxide reactivity.

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References

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